N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a heterocyclic compound featuring a benzo[d][1,3]dioxolylmethyl group, a fused imidazo[2,1-c][1,2,4]triazole core, and a thioacetamide linker. The compound’s design combines electron-rich aromatic systems (benzo[d][1,3]dioxole) with a sulfur-containing triazolylthioacetamide moiety, which may enhance binding to biological targets via π-π stacking and hydrogen bonding interactions.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c26-18(21-11-14-6-7-16-17(10-14)28-13-27-16)12-29-20-23-22-19-24(8-9-25(19)20)15-4-2-1-3-5-15/h1-7,10H,8-9,11-13H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIJYIPTCQKGSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SCC(=O)NCC3=CC4=C(C=C3)OCO4)N1C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides an overview of its synthesis, biological activity, mechanisms of action, and relevant case studies.
The compound's molecular formula is , with a molecular weight of 346.43 g/mol. Its structure features a benzo[d][1,3]dioxole moiety and an imidazo[2,1-c][1,2,4]triazole derivative linked through a thioacetamide group.
Anticancer Activity
Research indicates that derivatives of benzo[d][1,3]dioxole exhibit notable anticancer properties. For instance:
- In Vitro Studies : Compounds with similar structures have demonstrated significant antiproliferative activity against various cancer cell lines. For example, one study reported IC50 values of 2.38 µM for HepG2 (liver cancer), 1.54 µM for HCT116 (colon cancer), and 4.52 µM for MCF7 (breast cancer) cells. These values were notably lower than those for the standard drug doxorubicin in similar assays (7.46 µM for HepG2) .
-
Mechanisms of Action : The anticancer effects are attributed to several mechanisms including:
- EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
- Apoptosis Induction : Studies involving annexin V-FITC assays showed increased apoptosis in treated cancer cells.
- Cell Cycle Arrest : Analysis revealed that these compounds can induce cell cycle arrest at various phases.
Antimicrobial Activity
Emerging data suggest potential antimicrobial properties against various pathogens:
- Antitubercular Effects : Similar compounds have shown activity against Mycobacterium tuberculosis, indicating that modifications to the imidazo[2,1-c][1,2,4]triazole structure could enhance efficacy against resistant strains .
Study 1: Anticancer Evaluation
In a recent study assessing the anticancer potential of related compounds:
- Methodology : Various benzo[d][1,3]dioxole derivatives were synthesized and tested against multiple cancer cell lines.
- Results : The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells (IC50 > 150 µM), highlighting its potential as a therapeutic agent with reduced side effects .
Study 2: Mechanistic Insights
A detailed mechanistic study involved:
- Cell Line Used : HCT116 cells.
- Findings : The compound was found to downregulate anti-apoptotic proteins (Bcl-2) while upregulating pro-apoptotic proteins (Bax), suggesting a shift towards apoptosis in cancer cells.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 346.43 g/mol |
| IC50 (HepG2) | 2.38 µM |
| IC50 (HCT116) | 1.54 µM |
| IC50 (MCF7) | 4.52 µM |
| Apoptosis Induction | Yes |
| EGFR Inhibition | Yes |
Comparison with Similar Compounds
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d)
Structure : This compound (from ) replaces the imidazo-triazole core with a benzothiazole and thiadiazole system. The thioacetamide linker is retained, but the benzo[d][1,3]dioxole group is substituted with a nitrobenzothiazole.
Synthesis : Prepared via coupling of thiol derivatives with chlorides under basic conditions (K₂CO₃, acetone, reflux) .
Bioactivity : Exhibits potent VEGFR-2 inhibition (IC₅₀ = 0.18 µM) and antitumor activity against HepG2 cells (IC₅₀ = 3.82 µM). Molecular docking studies confirm binding to VEGFR-2’s ATP pocket .
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1)
Structure (): Features a thiadiazole ring and trichloroethyl group instead of the imidazo-triazole and benzodioxole systems. Synthesis: Cyclization in concentrated H₂SO₄ yields the thiadiazole core. Spectral data (IR: 1670 cm⁻¹ for C=O; NMR: δ 1.91 ppm for CH₃) confirm the structure .
Analogues with Benzodioxole/Benzothiazole Moieties
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28)
Structure (): Retains the benzo[d][1,3]dioxol-5-yl group but replaces the imidazo-triazole with a benzimidazole. Synthesis: Coupling of 2-(benzo[d][1,3]dioxol-5-yl)acetic acid with a benzimidazole derivative (84% yield) . Bioactivity: Acts as an indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor, highlighting the benzodioxole group’s role in targeting immunomodulatory enzymes.
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6)
Structure (): Combines isoxazole and thiadiazole rings. Lacks the thioacetamide linker but shares multi-heterocyclic design principles. Synthesis: Reaction of enaminones with hydroxylamine hydrochloride (70% yield). IR (1606 cm⁻¹ for C=O) and MS (m/z 348 [M⁺]) data align with the structure .
Comparative Data Table
Key Findings and Implications
Role of Benzodioxole : Compounds like 28 () demonstrate that the benzo[d][1,3]dioxole group enhances bioavailability and target affinity, likely due to its electron-rich aromatic system .
Synthetic Efficiency : High-yield syntheses (e.g., 97.4% for 4.1) highlight the feasibility of scalable production for thioacetamide-linked heterocycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
